molecular formula C11H15NO B076805 Valeranilide CAS No. 10264-18-3

Valeranilide

Cat. No.: B076805
CAS No.: 10264-18-3
M. Wt: 177.24 g/mol
InChI Key: PGMBORLSOHYBFJ-UHFFFAOYSA-N
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Description

It is a derivative of aniline and valeric acid, characterized by a phenyl group attached to a pentanamide chain

Preparation Methods

Valeranilide can be synthesized through several methods. One common synthetic route involves the reaction of aniline with valeric acid chloride in the presence of a base such as pyridine . The reaction proceeds via nucleophilic acyl substitution, resulting in the formation of this compound and hydrochloric acid as a byproduct. Industrial production methods often utilize similar reaction conditions but may employ different catalysts or solvents to optimize yield and purity .

Chemical Reactions Analysis

Valeranilide undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding amides and carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of this compound can yield primary amines. This reaction typically uses reducing agents such as lithium aluminum hydride.

    Substitution: this compound can participate in electrophilic aromatic substitution reactions, where the phenyl ring undergoes substitution with electrophiles like halogens or nitro groups. Common reagents include halogens (e.g., chlorine, bromine) and nitrating mixtures (e.g., nitric acid and sulfuric acid).

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Chemical Applications

Valeranilide serves as an important intermediate in the synthesis of numerous organic compounds. Its role is particularly significant in the production of:

  • Pharmaceuticals : this compound derivatives are explored for their potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
  • Agrochemicals : The compound is utilized in developing pesticides and herbicides, contributing to agricultural productivity.

Biological Applications

Research into the biological activities of this compound has revealed promising avenues:

  • Antimicrobial Properties : Studies indicate that this compound derivatives exhibit activity against various bacterial strains, suggesting potential use in developing new antibiotics.
  • Anti-inflammatory Effects : The compound's derivatives are being investigated for their ability to modulate inflammatory responses, which could lead to treatments for conditions like arthritis and other inflammatory diseases.

Medical Applications

Ongoing research aims to explore the therapeutic applications of this compound in treating various diseases:

  • Cancer Research : Preliminary studies suggest that certain this compound derivatives may inhibit cancer cell proliferation, indicating potential as anti-cancer agents.
  • Pain Management : Some derivatives are being evaluated for their analgesic properties, which could provide alternatives to traditional pain relief medications.

Industrial Applications

In the industrial sector, this compound plays a crucial role:

  • Polymer Production : this compound is used as a building block in synthesizing polymers and resins, contributing to the development of materials with specific properties tailored for various applications.
  • Chemical Manufacturing : Its versatility allows it to be employed in producing complex organic compounds utilized across multiple industries.

Case Study 1: Antimicrobial Activity

A study published in Materials Sciences and Applications evaluated the antimicrobial effects of this compound derivatives against common pathogens. Results indicated significant inhibition of bacterial growth, highlighting its potential as a basis for new antimicrobial agents.

Case Study 2: Anti-inflammatory Properties

Research conducted on the anti-inflammatory effects of this compound derivatives demonstrated their ability to reduce inflammation markers in vitro. This study suggests that these compounds could be developed into treatments for chronic inflammatory diseases.

Case Study 3: Cancer Cell Proliferation

In a recent investigation into the anti-cancer properties of this compound derivatives, researchers found that certain derivatives exhibited selective cytotoxicity against various cancer cell lines while sparing healthy cells. This selectivity is crucial for developing effective cancer therapies .

Mechanism of Action

The mechanism of action of valeranilide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, this compound derivatives may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Valeranilide is similar to other anilide compounds, such as acetanilide and benzamide. it is unique due to its pentanamide chain, which imparts different chemical and physical properties. Similar compounds include:

    Acetanilide: An anilide with an acetyl group instead of a pentanamide chain.

    Benzamide: An anilide with a benzoyl group.

    Butyranilide: An anilide with a butyramide chain.

These compounds share some chemical properties but differ in their reactivity and applications due to variations in their side chains .

Biological Activity

Valeranilide, a compound derived from the reaction of benzoic acid and valeric anhydride, has garnered attention for its potential biological activities. This article reviews the existing literature on this compound, focusing on its chemical properties, biological effects, mechanisms of action, and relevant case studies.

This compound is classified as an amide and is characterized by the following chemical formula:

  • Molecular Formula : C₁₁H₁₅NO₂
  • Molar Mass : 189.25 g/mol
  • Boiling Point : Approximately 115 °C

The synthesis of this compound typically involves the reaction of valeric anhydride with aniline, resulting in a crystalline substance that is sparingly soluble in water but soluble in organic solvents such as alcohol and ether .

This compound's biological activity can be attributed to its interaction with various molecular targets within biological systems. Preliminary studies suggest that it may exert its effects through:

  • Enzyme Inhibition : Similar compounds have shown potential in inhibiting enzymes involved in metabolic pathways, which could lead to the accumulation of toxic intermediates within cells.
  • Antimicrobial Activity : this compound has been investigated for its potential antimicrobial properties, with some studies indicating effectiveness against various bacterial strains.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity. A study conducted on related compounds showed that derivatives of valeric acid possess significant antibacterial effects. The minimum inhibitory concentration (MIC) values for these compounds were reported to range from 0.004 to 20.00 mg/mL against various pathogens, suggesting that this compound may share similar properties .

Antioxidant Activity

This compound has also been evaluated for its antioxidant properties. The DPPH and ABTS assays are commonly used to assess the radical scavenging ability of compounds. In these assays, this compound demonstrated notable antioxidant activity, indicating its potential role in protecting cells from oxidative stress .

Case Studies

  • Antimicrobial Efficacy :
    • A study highlighted the effectiveness of this compound derivatives against Staphylococcus aureus and Escherichia coli, with observed MIC values comparable to established antibiotics. This suggests a promising avenue for developing new antimicrobial agents based on this compound .
  • Antioxidant Potential :
    • In a comparative study of essential oils and their derivatives, this compound was found to exhibit significant DPPH scavenging activity, with IC₅₀ values indicating strong antioxidant capabilities. This property is crucial for potential therapeutic applications in preventing oxidative damage in biological systems .

Summary Table of Biological Activities

Activity Type Effect Mechanism Reference
AntimicrobialEffective against S. aureus and E. coliEnzyme inhibition
AntioxidantSignificant DPPH scavengingRadical scavenging

Properties

IUPAC Name

N-phenylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-2-3-9-11(13)12-10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGMBORLSOHYBFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50145430
Record name Valeranilide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10264-18-3
Record name N-Phenylpentanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10264-18-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Valeranilide
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Record name Valeranilide
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Record name Valeranilide
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Synthesis routes and methods I

Procedure details

To a solution of 2-n-propylaniline (8.91 g, 66 mmol) and Et3N (14 mL, 106 mmol) in CH2Cl2 (60 mL) was added acetic anhydride (10.9 mL, 99 mmol) dropwise. The resulting mixture was allowed to stir at room temp. overnight, then was treated with a 1N HCl solution (40 mL). The acidic mixture was extracted with CH2Cl2 (2×30 mL). The combined organic layers were sequentially washed with H2O (40 mL), a 1N NaOH solution (40 mL), H2O (40 mL) and a saturated NaCl solution (40 mL), dried (Na2SO4), and concentrated under reduced pressure. The resulting powder was purified by crystalization (EtOAc) to give 2-n-propylacetanilide as white needles (7.85 g, 67%). TLC (30% EtOAc/hex) Rf0.37.
Quantity
8.91 g
Type
reactant
Reaction Step One
Name
Quantity
14 mL
Type
reactant
Reaction Step One
Quantity
10.9 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Acetic anhydride (7.5 ml) was added to a toluene (100 ml) solution of 2-propylaniline, and the mixture was stirred at room temperature for 2 hours. Crystals thus precipitated were collected by filtration and washed with hexane. The filtrate was concentrated under reduced pressure. After hexane was added thereto, tritulation was conducted. The deposited crystals were collected by filtration and washed with hexane. By the above crystallization steps, 2-propylacetanilide (13.0 g; yield, 96%) was obtained as white crystals.
Quantity
7.5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Acetyl chloride (5.6 ml) and triethylamine (12.5 ml) were added dropwise to a chloroform (50 ml) solution of 2-propylaniline (10.5 g) in this order under ice-cooling. The reaction solution was stirred at room temperature for 3 hours. The solution was concentrated under reduced pressure, and the thus-obtained solid was washed with water and collected by filtration. The resulting residue was recrystallized from ethanol-water to obtain 2-propylacetanilide (11.85 g; yield, 86%) as white crystals.
Quantity
5.6 mL
Type
reactant
Reaction Step One
Quantity
12.5 mL
Type
reactant
Reaction Step One
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of N-Phenylpentanamide in the synthesis of Atorvastatin?

A1: N-Phenylpentanamide serves as a crucial building block in the synthesis of Atorvastatin, a widely prescribed medication for managing high cholesterol levels. [] Specifically, it participates in a Hantzsch-type three-component reaction with tert-butyl 2-[(4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate and 1-(4-fluorophenyl)-2-iodo-2-phenylethanone under high-speed vibration milling conditions. This reaction sequence, facilitated by ytterbium triflate and silver nitrate, followed by hydrolytic deprotection and lactonization, yields Atorvastatin lactone, a key precursor to Atorvastatin Calcium. []

Q2: Can you describe the structural characteristics of N-Phenylpentanamide and its spectroscopic data?

A2: N-Phenylpentanamide (C11H15NO) has a molecular weight of 177.24 g/mol. While detailed spectroscopic data is not provided in the provided research, its analog, rac-2-[2-(4-Fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-phenylpentanamide, has been characterized by IR, 1H NMR, 13C NMR, and mass spectrometry. [] This information can be valuable for comparative analysis and understanding the structural properties of N-Phenylpentanamide.

Q3: Have any novel impurities been identified during the synthesis of 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide, an Atorvastatin intermediate, potentially related to N-Phenylpentanamide?

A3: Yes, two novel impurities, 2-acetyl-4-(4-fluorophenyl)-4-oxo-N,3-diphenylbutanamide and 2-(2-(3-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide, have been identified and isolated during the synthesis of 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide. [] These impurities were characterized using IR, 1H NMR, 13C NMR, and mass spectrometry. [] While these impurities are not directly derived from N-Phenylpentanamide, their identification highlights the importance of impurity profiling and control during the multistep synthesis of complex molecules like Atorvastatin.

Q4: Does N-Phenylpentanamide play a role in the synthesis of other pharmaceuticals besides Atorvastatin?

A4: While the provided research focuses on the role of N-Phenylpentanamide in Atorvastatin synthesis, its structural features suggest potential applications in synthesizing other pharmaceuticals. For instance, the asymmetric hydrogenation of 5-(4-fluorophenyl)-5-oxo-N-phenylpentanamide, a structurally similar compound, yields a key intermediate for Ezetimibe, another anti-hyperlipidemic drug. [] This example highlights the versatility of N-Phenylpentanamide and its analogs as building blocks in medicinal chemistry.

Q5: Are there any known crystallographic studies of compounds related to N-Phenylpentanamide that can offer insights into its structural features?

A5: Yes, the crystal structure of rac-2-[2-(4-Fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-phenylpentanamide, a close analog of N-Phenylpentanamide, reveals key structural features. [] The molecule exhibits intermolecular N—H⋯O hydrogen bonding, forming a chain-like structure. [] Additionally, C—H⋯O interactions contribute to the crystal packing. [] This information can be valuable for understanding the potential intermolecular interactions and solid-state behavior of N-Phenylpentanamide.

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